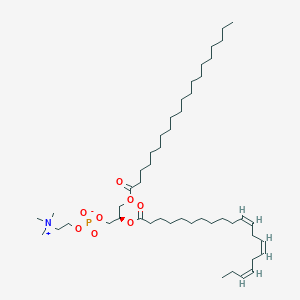
PC(20:0/20:3(11Z,14Z,17Z))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-eicosanoyl-2-[(11Z,14Z,17Z)-eicosatrienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:3 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z,14Z,17Z)-eicosatrienoyl respectively. It derives from an all-cis-icosa-11,14,17-trienoic acid and an icosanoic acid.
Wissenschaftliche Forschungsanwendungen
1. Seismic Damage Identification
Researchers Ni, Zhou, and Ko (2006) conducted an experimental investigation on seismic damage identification in a tall building model using frequency response functions (FRFs) and neural networks (NNs). They utilized principal component analysis (PCA) to the measured FRFs for dimensionality reduction and noise elimination, demonstrating that the identification results via FRF projections on principal components were significantly better than those using measured FRF data (Ni, Zhou, & Ko, 2006).
2. Large-Scale Data Analysis in Scientific Computing
Astsatryan et al. (2013) discussed the use of large-scale data analysis in scientific computing, emphasizing the importance of integrated portals like the P-Grade portal for solving large-scale linear systems of equations in scientific research. This demonstrates the role of advanced computing techniques in facilitating large-scale scientific investigations (Astsatryan et al., 2013).
3. Democratizing Research Computing
Barga, Gannon, and Reed (2011) highlighted how extending the capabilities of PCs, Web, and mobile applications through on-demand cloud services can significantly broaden the research community's capabilities. This approach accelerates the pace of engineering and scientific discovery, democratizing research capabilities previously available only to elite scientists (Barga, Gannon, & Reed, 2011).
4. Computational Science Research on Petascale Resources
Saksena et al. (2009) described computational science research utilizing petascale resources, enabling scientific results at unprecedented scales and resolution. They reported on the parallel performance of codes on up to 65,636 cores on the IBM Blue Gene/P system, demonstrating the vast potential of petascale supercomputing in scientific research (Saksena et al., 2009).
5. Phononic Crystal Tunable via Ferroelectric Phase Transition
Chaowei et al. (2015) reported on a tunable phononic crystal (PC) made of ceramics, where a 20 K temperature change near room temperature results in a 20% frequency shift in transmission spectra induced by ferroelectric phase transition. This research opens opportunities for creating tunable PCs and smart temperature-tuned devices (Chaowei et al., 2015).
6. High Dimensional Causal Discovery with Multi-Core PCs
Le et al. (2015) developed a fast and memory-efficient PC algorithm using parallel computing for causal discovery in high dimensional data. Their parallel-PC algorithm significantly improved efficiency and accuracy, showcasing the effectiveness of advanced computing techniques in scientific research (Le et al., 2015).
Eigenschaften
Produktname |
PC(20:0/20:3(11Z,14Z,17Z)) |
|---|---|
Molekularformel |
C48H90NO8P |
Molekulargewicht |
840.2 g/mol |
IUPAC-Name |
[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H90NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h9,11,15,17,21,23,46H,6-8,10,12-14,16,18-20,22,24-45H2,1-5H3/b11-9-,17-15-,23-21-/t46-/m1/s1 |
InChI-Schlüssel |
REABNEVSLLNWCN-NEUZZYPFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)
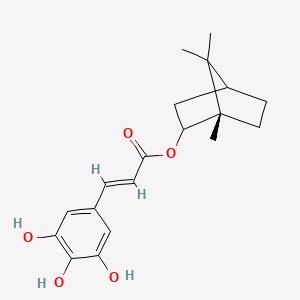

![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)

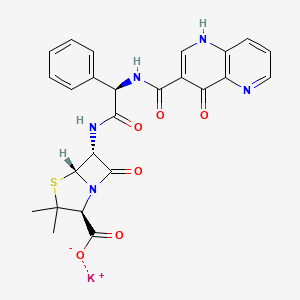
![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)
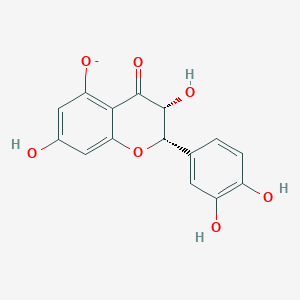

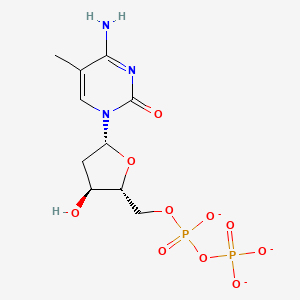
![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)

